molecular formula C17H21N B13863915 1,1-Diphenylpentan-1-amine

1,1-Diphenylpentan-1-amine

Cat. No.: B13863915
M. Wt: 239.35 g/mol
InChI Key: CFTGWGXFYMMUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenylpentan-1-amine: is an organic compound characterized by the presence of two phenyl groups attached to the first carbon of a pentane chain, with an amine group also attached to the first carbon. This compound is part of the broader class of amines, which are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,1-diphenylpentan-1-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 1,1-Diphenylpentan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-diphenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The phenyl groups may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

    1,1-Diphenylethanamine: Similar structure but with a shorter carbon chain.

    1,1-Diphenylpropan-1-amine: Similar structure with a three-carbon chain.

    1,1-Diphenylbutan-1-amine: Similar structure with a four-carbon chain.

Uniqueness: 1,1-Diphenylpentan-1-amine is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. The presence of two phenyl groups also imparts distinct steric and electronic effects, making it a valuable compound in various applications.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

1,1-diphenylpentan-1-amine

InChI

InChI=1S/C17H21N/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14,18H2,1H3

InChI Key

CFTGWGXFYMMUMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.